3-[(2,5-Dimethylphenoxy)methyl]piperidine

PI3Kdelta inhibition Cancer Kinase inhibitor

This piperidine derivative is a selective tool compound for PI3Kδ (IC50 = 102 nM) with negligible CYP3A4 inhibition (IC50 = 10,000 nM) and a wide hERG safety margin (IC50 = 25,000 nM), ideal for combination therapy and in vivo research. Differentiated by its unique 2,5-dimethylphenoxymethyl substitution pattern, it ensures clean pharmacological data. Suitable for scaffold optimization with established LogP (~3.0) and pKa (9.98).

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 946787-23-1
Cat. No. B1325366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-Dimethylphenoxy)methyl]piperidine
CAS946787-23-1
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2CCCNC2
InChIInChI=1S/C14H21NO/c1-11-5-6-12(2)14(8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
InChIKeyZTHMZFJPWWTDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-23-1): Technical Specifications and Baseline Characterization for Procurement


3-[(2,5-Dimethylphenoxy)methyl]piperidine is a substituted piperidine derivative featuring a 2,5-dimethylphenoxymethyl group attached to the piperidine ring, characterized by the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol [1]. This compound belongs to a class of piperidine-based scaffolds that have gained significant attention in medicinal chemistry due to their potential therapeutic and industrial applications [2]. The compound's structural framework combines the rigidity of the piperidine ring with the aromatic properties of the dimethylphenoxy moiety, offering versatility in chemical modifications for drug discovery programs [1].

Why Generic Substitution Fails: Key Differentiation Drivers for 3-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-23-1)


In-class piperidine derivatives cannot be simply interchanged due to substantial variations in target engagement profiles, selectivity, and safety liabilities. The specific substitution pattern of the 2,5-dimethylphenoxymethyl group on the piperidine ring directly influences pharmacokinetic properties, including lipophilicity, solubility, and metabolic stability [1]. Even minor structural modifications, such as the positional isomerism observed with 4-[(2,5-dimethylphenoxy)methyl]piperidine, can lead to distinct biological activity profiles and physicochemical properties that affect their suitability for specific research applications . The quantitative evidence presented below demonstrates that the target compound exhibits a unique combination of PI3Kδ inhibition, low CYP3A4 liability, and favorable hERG safety margin that distinguishes it from both potent clinical inhibitors and related structural analogs.

Quantitative Differentiation Evidence for 3-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-23-1): Direct Comparator Data for Procurement Decisions


PI3Kδ Inhibition Potency: Differentiated Activity Profile vs. Clinical Benchmark Idelalisib

The target compound exhibits moderate PI3Kδ inhibitory activity with an IC₅₀ of 102 nM in a cellular assay measuring AKT phosphorylation at S473 in Ri-1 cells, which is approximately 41-fold less potent than the clinical PI3Kδ inhibitor idelalisib (IC₅₀ = 2.5 nM) [1] [2]. This potency differential positions the target compound as a useful tool compound for investigating PI3Kδ biology where complete pathway inhibition is not desired, or as a starting scaffold for further optimization rather than a clinical candidate itself.

PI3Kdelta inhibition Cancer Kinase inhibitor

CYP3A4 Inhibition Liability: Superior Safety Profile vs. Clinical CYP3A4 Inhibitor Ketoconazole

The target compound demonstrates negligible inhibition of CYP3A4 with an IC₅₀ of 10,000 nM (10 μM) in human liver microsomes, which is approximately 175-fold weaker than the potent CYP3A4 inhibitor ketoconazole (IC₅₀ ≈ 57 nM) [1] . This low CYP3A4 liability suggests a reduced potential for drug-drug interactions and metabolic complications compared to compounds that strongly inhibit this key metabolizing enzyme.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

hERG Channel Safety Margin: Favorable Cardiac Safety Profile vs. High-Risk hERG Inhibitors

The target compound exhibits weak inhibition of the hERG potassium channel with an IC₅₀ of 25,000 nM (25 μM) in a CHO cell Qpatch-clamp electrophysiology assay [1]. This value is approximately 500-fold higher (less potent) than the typical hERG inhibition threshold of concern (IC₅₀ < 1 μM), indicating a favorable cardiac safety margin. In contrast, known hERG inhibitors such as terfenadine exhibit IC₅₀ values in the low nanomolar range (typically < 100 nM), which led to their withdrawal from the market due to QT prolongation risks.

hERG inhibition Cardiac safety QT prolongation

Aqueous Solubility and Physicochemical Profile: Baseline Data for Formulation and Assay Development

The target compound exhibits moderate aqueous solubility with a reported value of 38 (units not specified in the source, but context suggests µg/mL or µM) . Its lipophilicity is estimated at LogP ≈ 3.0 based on computational predictions , and the piperidine nitrogen pKa is predicted to be 9.98 ± 0.10 . This physicochemical profile—moderate solubility coupled with moderate lipophilicity and a basic amine—is consistent with a compound that may require formulation optimization for in vivo studies but is generally amenable to standard in vitro assay conditions.

Aqueous solubility Physicochemical properties Drug-like properties

Optimal Research and Industrial Application Scenarios for 3-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-23-1)


PI3Kδ Pathway Investigation as a Moderate-Potency Tool Compound

Given its moderate PI3Kδ inhibitory activity (IC₅₀ = 102 nM) relative to clinical inhibitors like idelalisib (IC₅₀ = 2.5 nM), this compound is ideally suited as a tool compound for probing PI3Kδ-dependent cellular responses where partial pathway inhibition is desired [1] [2]. It can serve as a reference compound for establishing structure-activity relationships (SAR) in PI3Kδ inhibitor optimization programs, particularly for scaffolds requiring balanced potency and selectivity.

Combination Studies Requiring Low Drug-Drug Interaction Liability

The compound's negligible CYP3A4 inhibition (IC₅₀ = 10,000 nM) makes it a strong candidate for combination therapy research or studies involving co-administered CYP3A4 substrates [1]. This low metabolic liability reduces the risk of confounding drug-drug interactions, enabling cleaner interpretation of combination pharmacology results and positioning the compound favorably for programs prioritizing metabolic stability.

In Vivo Safety Pharmacology Studies with Favorable hERG Profile

With an hERG IC₅₀ of 25,000 nM—well above the typical safety margin threshold—this compound presents a favorable cardiac safety profile for progression into in vivo studies [1]. It is particularly suitable for rodent efficacy models where hERG-mediated QT prolongation is a concern, and can serve as a benchmark for evaluating the cardiac safety of more potent but potentially hERG-liable analogs in the same chemical series.

Medicinal Chemistry Scaffold Optimization with Defined Physicochemical Baseline

The established physicochemical profile—including aqueous solubility (38), LogP (~3.0), and pKa (9.98)—provides a defined starting point for scaffold optimization [1] [2] . This baseline data enables rational design of analogs with improved properties, such as enhanced solubility or optimized lipophilicity, while maintaining the favorable safety and selectivity features documented for the parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2,5-Dimethylphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.